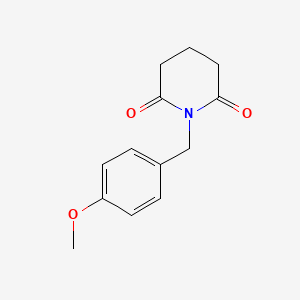
Glutarimide, N-(4-methoxybenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutarimide, N-(4-methoxybenzyl)- is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glutarimide, N-(4-methoxybenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutarimide, N-(4-methoxybenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Glutarimide derivatives, including N-(4-methoxybenzyl)-, have been investigated for their potential as pharmaceutical agents. These compounds exhibit a range of biological activities, including:
- Anticancer Activity : Research has shown that glutarimide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have demonstrated that certain glutarimide-based structures can effectively target and degrade proteins involved in cancer progression, such as BRD4, through innovative drug design strategies like proteolysis-targeting chimeras (PROTACs) .
- Antidiabetic Properties : Some studies have explored the synthesis of glutarimide derivatives with antidiabetic activity. These compounds have shown potential in lowering blood glucose levels in diabetic models, suggesting a role in diabetes management .
- Neuroprotective Effects : The glutarimide scaffold has been linked to neuroregenerative properties, making it a candidate for treating neurodegenerative diseases. Its derivatives may offer protective effects against neuronal damage .
Synthetic Methodologies
The synthesis of glutarimide derivatives often involves multi-component reactions and modifications to enhance their biological efficacy. Notable synthetic approaches include:
- Ugi Reaction : This method allows for the efficient construction of glutarimide frameworks by combining various reactants in a single step, leading to high-yield products with diverse functional groups .
- Modification for Stability : Research indicates that modifying the glutarimide structure can improve chemical stability and binding affinity to target proteins. For instance, phenyl glutarimides have shown enhanced stability compared to traditional imide drugs, making them more suitable for therapeutic applications .
Case Study 1: Anticancer Activity
A study on phenyl glutarimides demonstrated their ability to bind cereblon (CRBN) effectively while maintaining stability under physiological conditions. These compounds were developed into PROTACs that selectively targeted BRD4, leading to significant reductions in cancer cell viability at low concentrations (IC50 = 3 pM) .
Case Study 2: Antidiabetic Evaluation
In vivo evaluations of synthesized benzenesulfonamide derivatives revealed significant hypoglycemic effects compared to established antidiabetic medications like glibenclamide. This highlights the potential of glutarimide derivatives in diabetes treatment .
Comparative Data Table
Analyse Des Réactions Chimiques
Optimization of Ugi Reaction Conditions
| Solvent | Concentration | Catalyst | Temp./Time | Yield |
|---|---|---|---|---|
| MeOH | 1 M | – | RT, 24 h | 15% |
| TFE | 1 M | – | RT, 48 h | Higher yields (exact % not specified) |
This methodology enables scalable synthesis, with yields optimized through solvent and reaction time adjustments .
Stability and Hydrolysis Pathways
The compound’s stability is influenced by its glutarimide ring and substituent groups :
-
Hydrolytic Instability : Like other glutarimides, the compound undergoes hydrolysis in aqueous media, though phenyl substituents (e.g., 4-methoxybenzyl) improve stability compared to phthalimide-based analogs .
-
Half-Life in Cell Media :
Media Half-Life MV4–11 (pH 7.4) ~20 h PBS Improved over IMiDs (e.g., thalidomide)
The electron-withdrawing effect of the phthalimide group in related compounds accelerates hydrolysis, but phenyl substitution mitigates this liability .
Reactivity in Cross-Coupling and Transamidation
The glutarimide scaffold’s twisted amide bond (τ ≈ 90°) enables high reactivity in catalytic reactions:
-
Suzuki–Miyaura Cross-Coupling :
Amide Catalyst Loading Turnover Number (TON) 1–6 0.10 mol% 820–860 -
Transamidation :
Amine Conditions Yield tert-Butylamine 120 °C, 15 h 91–97%
Mechanistic Insights
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO3/c1-17-11-7-5-10(6-8-11)9-14-12(15)3-2-4-13(14)16/h5-8H,2-4,9H2,1H3 |
Clé InChI |
OIGPWDHSJVVQHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)CCCC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













